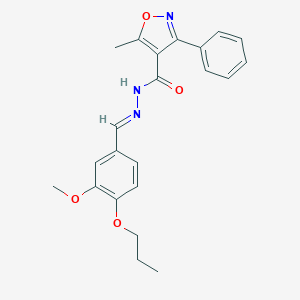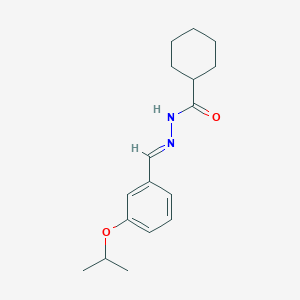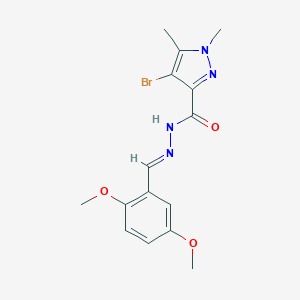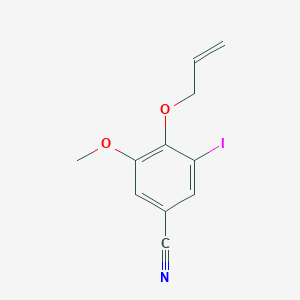![molecular formula C21H19N3O5S B450880 methyl 5-[(4-methoxyanilino)carbonyl]-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B450880.png)
methyl 5-[(4-methoxyanilino)carbonyl]-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-[(4-methoxyanilino)carbonyl]-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a pyridine ring, and an aniline derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[(4-methoxyanilino)carbonyl]-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur.
Introduction of the pyridine ring: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of pyridine is coupled with a halogenated thiophene.
Attachment of the aniline derivative: This can be done through an amide coupling reaction, where the aniline derivative is reacted with a carboxylic acid derivative of the thiophene-pyridine compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and reaction conditions, as well as the development of continuous flow processes to improve efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-[(4-methoxyanilino)carbonyl]-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the aniline derivative can be reduced to an amine.
Substitution: The methoxy group on the aniline derivative can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aniline derivatives.
Applications De Recherche Scientifique
Methyl 5-[(4-methoxyanilino)carbonyl]-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Explored for its use in the development of new materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of methyl 5-[(4-methoxyanilino)carbonyl]-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary depending on the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-[(2,5-dichloroanilino)carbonyl]-2-[(3-pyridinylcarbonyl)amino]benzoate
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
Methyl 5-[(4-methoxyanilino)carbonyl]-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate is unique due to its combination of a thiophene ring, a pyridine ring, and an aniline derivative. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C21H19N3O5S |
|---|---|
Poids moléculaire |
425.5g/mol |
Nom IUPAC |
methyl 5-[(4-methoxyphenyl)carbamoyl]-4-methyl-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C21H19N3O5S/c1-12-16(21(27)29-3)20(24-18(25)13-5-4-10-22-11-13)30-17(12)19(26)23-14-6-8-15(28-2)9-7-14/h4-11H,1-3H3,(H,23,26)(H,24,25) |
Clé InChI |
QFUJEMVBUCNMEH-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CN=CC=C2)C(=O)NC3=CC=C(C=C3)OC |
SMILES canonique |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CN=CC=C2)C(=O)NC3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Propyl 4-(4-fluorophenyl)-2-[({4-nitrophenyl}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B450801.png)
![N'-[(E)-1-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-CYCLOHEXANECARBOHYDRAZIDE](/img/structure/B450802.png)
![5-methyl-N-(4-{N-[(3-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-thiophenecarboxamide](/img/structure/B450803.png)


![4-Ethyl 2-methyl 5-[(4-bromobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B450806.png)


![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-methoxybenzenesulfonamide](/img/structure/B450811.png)
![N-(3,4-dichlorophenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B450812.png)
![Ethyl 2-[(3,4-dimethylbenzoyl)amino]-4-(2-furyl)-3-thiophenecarboxylate](/img/structure/B450817.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide](/img/structure/B450820.png)
